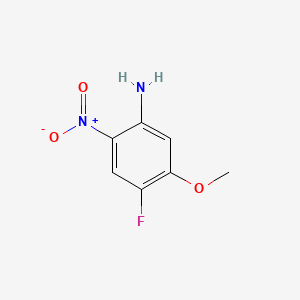

4-Fluoro-5-methoxy-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the fifth position, and a nitro group at the second position. This compound is a solid, typically appearing as a light yellow to brown powder . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Mécanisme D'action

Target of Action

It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .

Mode of Action

It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.

Biochemical Pathways

Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .

Result of Action

Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.

It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .

Analyse Biochimique

Biochemical Properties

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .

Cellular Effects

Prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys

Molecular Mechanism

It is known that it can undergo various types of reactions, including substitution and reduction reactions

Méthodes De Préparation

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves several steps:

Nitration of 4-Fluoro-2-methoxyaniline: The starting material, 4-Fluoro-2-methoxyaniline, is dissolved in dichloromethane and cooled with ice. Concentrated sulfuric acid is added dropwise, followed by concentrated nitric acid. The mixture is stirred under ice-cooling conditions for several hours.

Industrial Production: Industrially, the process involves protecting the amino group of 4-Fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield this compound.

Analyse Des Réactions Chimiques

4-Fluoro-5-methoxy-2-nitroaniline undergoes various chemical reactions:

Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can undergo nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium bicarbonate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Fluoro-5-methoxy-2-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry .

Comparaison Avec Des Composés Similaires

4-Fluoro-5-methoxy-2-nitroaniline can be compared with other similar compounds such as:

4-Fluoro-2-methoxy-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of an amino group.

2-Amino-5-fluoro-4-nitroanisole: This compound has a similar structure but with the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Activité Biologique

4-Fluoro-5-methoxy-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7FN2O3

- Molecular Weight : 186.14 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : 169–170 °C

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways that are crucial for cellular function.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding : It has a high affinity for certain receptors, influencing cell signaling pathways and gene expression.

Biological Activities

The compound exhibits a range of biological activities, including:

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential.

| Study | Findings |

|---|---|

| Nair et al. (1986) | Chronic exposure to nitroanilines resulted in increased incidence of hemangioma and hemangiosarcoma in animal models, indicating potential carcinogenic properties. |

| Tsubokura et al. (2015) | Suggested that compounds with similar structures may exhibit significant cytotoxicity against cancer cell lines. |

| Ribeiro Morais et al. (2023) | Investigated derivatives of nitroanilines for anticancer activity; results indicated promising cytotoxic effects in vitro. |

Dosage Effects and Safety Considerations

The biological effects of this compound vary with dosage. Lower doses may exhibit beneficial effects such as anti-inflammatory or anticancer activities, while higher doses could lead to toxicity.

Toxicological Profile

- Acute Toxicity : Limited data suggest potential toxicity upon exposure; handling precautions are necessary.

- Chronic Exposure Risks : Long-term exposure may lead to adverse health effects, including hematological changes and organ damage.

Propriétés

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.